molecular formula C11H9N3O2 B1610492 N-(4-Nitrophenyl)pyridin-2-amine CAS No. 24068-29-9

N-(4-Nitrophenyl)pyridin-2-amine

Cat. No. B1610492
CAS RN: 24068-29-9
M. Wt: 215.21 g/mol
InChI Key: XIULWQATZCLFGN-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)pyridin-2-amine, commonly known as 4-NPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

Synthesis of New Derivatives

“N-(4-Nitrophenyl)pyridin-2-amine” is used in the synthesis of new N-Arylpyrimidin-2-amine derivatives . The procedure described could be widely employed for the preparation of new heterocyclic compounds .

Antifungal and Pesticidal Activities

2-Aminopyrimidine derivatives substituted at N- or 4-positions are of particular importance, since they show versatile biological and pharmacological activities . These activities include antifungal and pesticidal activities.

Enzyme Inhibitory Activity

These compounds have enzyme inhibitory activity against a number of kinases, such as Bcr-Abl kinase , rho-associated protein kinase , and glycogen synthase kinase (GSK3) .

Inhibitors for N-type Ca-channels

They are active also as inhibitors for N-type Ca-channels .

Endothelin Receptors

These compounds act as inhibitors for endothelin receptors .

Human Methionine Aminopeptidase

They act as potential inhibitors for human methionine aminopeptidase .

Treatment of Prion Diseases

These compounds are potential drug candidates for treatment of prion diseases .

Anticancer Activity

A new structural framework with an N-aryl-N’-arylmethylurea scaffold was designed, and 16 new target compounds were synthesized and evaluated for their antiproliferative activities against four different cancer cell lines . Among them, compound 9b and 9d showed greatly excellent activity against the four kinds of cells, and the IC50 for MCF7 and PC3 cell lines were even less than 3 μM .

properties

IUPAC Name

N-(4-nitrophenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c15-14(16)10-6-4-9(5-7-10)13-11-3-1-2-8-12-11/h1-8H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIULWQATZCLFGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507167
Record name N-(4-Nitrophenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Nitrophenyl)pyridin-2-amine

CAS RN

24068-29-9
Record name N-(4-Nitrophenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-nitro aniline (2 g, 14.48 mmol) and 2-bromo pyridine (3.43 g, 21.72 mmol) in DMSO (12 ml) was added powdered potassium hydroxide (3.24 g, 57.92 mmol) at room temperature and the reaction mixture was heated at 100° C. for 15 hr. The reaction mixture was diluted with ethyl acetate, and water added. The organic layer was separated, washed with brine, dried and evaporated to give crude material. Purification by column chromatography using hexane/ethyl acetate (96:4) yielded (4-nitro-phenyl)-pyridin-2-yl-amine (0.28 g, 9%).
Quantity
2 g
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3.43 g
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3.24 g
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12 mL
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Synthesis routes and methods II

Procedure details

0.3 g of 4-fluoronitrobenzene, 0.4 g of 2-aminopyridine, and 0.353 g of K2CO3 were added to a solution of 2.5 ml of N-methylpyrrolidinone. The reaction medium was heated at 60° C. for 1 hour and 0.286 g of potassium tert-butoxide was then added. Heating was then continued for 6 hours and, after cooling to room temperature, the reaction medium was then poured into a water and ice mixture. The yellow precipitate formed was filtered off, reslurried in water and then dried over P2O5. 0.09 g of N-(4-nitrophenyl)pyrid-2-amine (5) was obtained.
Quantity
0.3 g
Type
reactant
Reaction Step One
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0.4 g
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reactant
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Quantity
0.353 g
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reactant
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2.5 mL
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solvent
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0.286 g
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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